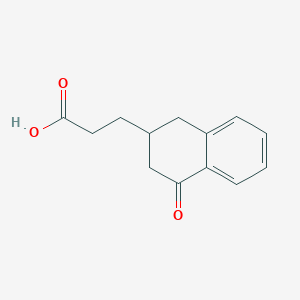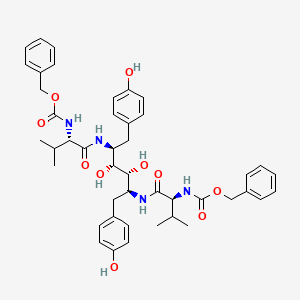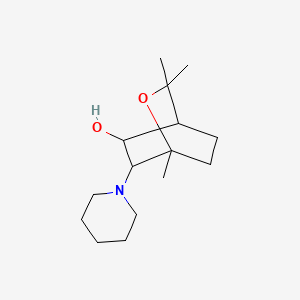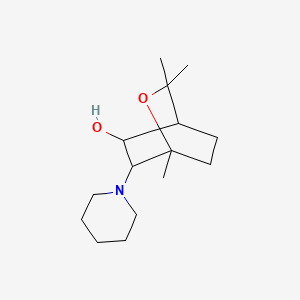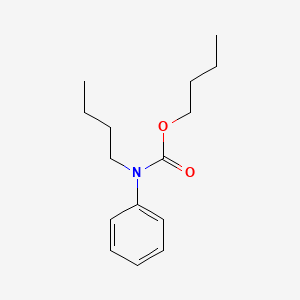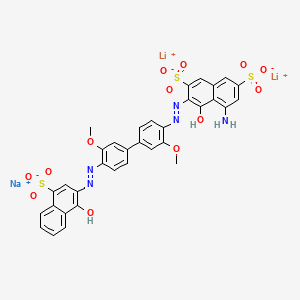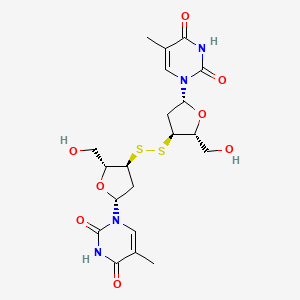
Thymidine, 3',3'''-dithiobis(3'-deoxy-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) is a chemical compound with the molecular formula C20H26N4O8S2 and a molecular weight of 514.57244 . It is a derivative of thymidine, a nucleoside that is a component of DNA. This compound is characterized by the presence of two sulfur atoms, which form a disulfide bond between two thymidine molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) typically involves the reaction of thymidine with a disulfide-forming reagent. One common method is the oxidation of two molecules of 3’-deoxythymidine in the presence of a disulfide-forming agent such as iodine or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form two separate thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thymidine derivatives.
科学研究应用
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs and other pharmaceutical intermediates.
作用机制
The mechanism of action of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) involves its incorporation into DNA. The disulfide bond can be cleaved under reducing conditions, releasing two thymidine molecules that can be incorporated into DNA strands. This incorporation can interfere with DNA replication and repair processes, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Thymidine: A nucleoside that pairs with deoxyadenosine in DNA.
Deoxythymidine: A deoxyribonucleoside that is a component of DNA.
Thymidine monophosphate: A nucleotide involved in DNA synthesis.
Uniqueness
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties. This bond allows for reversible cleavage and reformation, making the compound useful in various applications where controlled release of thymidine is desired .
属性
CAS 编号 |
107601-08-1 |
|---|---|
分子式 |
C20H26N4O8S2 |
分子量 |
514.6 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]disulfanyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N4O8S2/c1-9-5-23(19(29)21-17(9)27)15-3-13(11(7-25)31-15)33-34-14-4-16(32-12(14)8-26)24-6-10(2)18(28)22-20(24)30/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,21,27,29)(H,22,28,30)/t11-,12-,13+,14+,15-,16-/m1/s1 |
InChI 键 |
PPQHJVKTCYCJMY-OWDFPOFWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SS[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SSC3CC(OC3CO)N4C=C(C(=O)NC4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


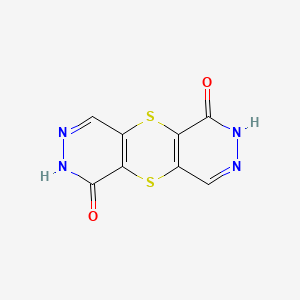
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)


![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
